molecular formula C15H12ClN3 B8566968 2-Amino-6-chloro-4-(4-aminophenyl)quinoline

2-Amino-6-chloro-4-(4-aminophenyl)quinoline

Cat. No. B8566968
M. Wt: 269.73 g/mol
InChI Key: HCWQYZDGLQHDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-chloro-4-(4-aminophenyl)quinoline is a useful research compound. Its molecular formula is C15H12ClN3 and its molecular weight is 269.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-6-chloro-4-(4-aminophenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-chloro-4-(4-aminophenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Amino-6-chloro-4-(4-aminophenyl)quinoline

Molecular Formula

C15H12ClN3

Molecular Weight

269.73 g/mol

IUPAC Name

4-(4-aminophenyl)-6-chloroquinolin-2-amine

InChI

InChI=1S/C15H12ClN3/c16-10-3-6-14-13(7-10)12(8-15(18)19-14)9-1-4-11(17)5-2-9/h1-8H,17H2,(H2,18,19)

InChI Key

HCWQYZDGLQHDPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC3=C2C=C(C=C3)Cl)N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.8 ml of concentrated hydrochloric acid were added dropwise to a suspension of 0.59 g of 2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline and 0.29 g of iron powder, and then the reaction mixture was heated under reflux for 4 hours and filtered while hot. The solvent was removed by distillation, an MPLC was carried out on an MPRC cartridge with a mixture of 10 parts by volume of dichloromethane and 1 part by volume of methanol, and the substance was obtained as a yellow viscous oil.
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
2-acetylamino-6-chloro-4-(4-nitrophenyl)quinoline
Quantity
0.59 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 g
Type
catalyst
Reaction Step One

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